molecular formula C17H25FN2O2 B8215133 tert-butyl N-{4-[(3-fluorophenyl)methyl]piperidin-4-yl}carbamate

tert-butyl N-{4-[(3-fluorophenyl)methyl]piperidin-4-yl}carbamate

Cat. No.: B8215133
M. Wt: 308.4 g/mol
InChI Key: NVOIFZJDQJPBBC-UHFFFAOYSA-N
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Description

tert-butyl N-{4-[(3-fluorophenyl)methyl]piperidin-4-yl}carbamate: is an organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a 3-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[(3-fluorophenyl)methyl]piperidin-4-yl}carbamate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Used in the development of probes for imaging studies.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{4-[(3-fluorophenyl)methyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The fluorophenyl group enhances binding affinity and specificity, while the carbamate group can undergo hydrolysis, releasing the active piperidine derivative .

Comparison with Similar Compounds

  • tert-butyl N-{4-[(3-chlorophenyl)methyl]piperidin-4-yl}carbamate
  • tert-butyl N-{4-[(3-bromophenyl)methyl]piperidin-4-yl}carbamate
  • tert-butyl N-{4-[(3-methylphenyl)methyl]piperidin-4-yl}carbamate

Comparison:

  • Binding Affinity: The presence of different substituents on the phenyl ring (fluorine, chlorine, bromine, methyl) affects the binding affinity and specificity of the compound.
  • Reactivity: The reactivity of the compound can vary based on the electronic and steric effects of the substituents.
  • Applications: While all these compounds can be used in similar applications, the specific substituent can influence the compound’s effectiveness and suitability for particular uses.

Properties

IUPAC Name

tert-butyl N-[4-[(3-fluorophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-17(7-9-19-10-8-17)12-13-5-4-6-14(18)11-13/h4-6,11,19H,7-10,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOIFZJDQJPBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNCC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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